3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
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Overview
Description
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol It is characterized by the presence of an oxazole ring, a benzonitrile group, and a methoxy linkage
Preparation Methods
The synthesis of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile typically involves the reaction of 4-dimethyl-1,2-oxazole with 3-hydroxybenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Scientific Research Applications
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzonitrile group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile can be compared with other similar compounds, such as:
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-((4-(2-Aminoethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile hydrochloride
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the oxazole ring and benzonitrile group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-4-11(6-12)7-14/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJXELEUXGHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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